Neocarzinostatin chromophore

Description

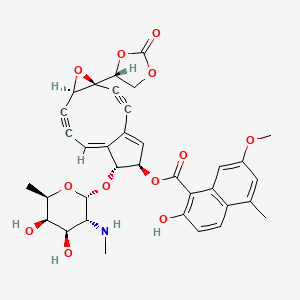

Structure

3D Structure

Properties

IUPAC Name |

[(4S,6R,9E,11R,12R)-11-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-[(4R)-2-oxo-1,3-dioxolan-4-yl]-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H33NO12/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(40)45-24-13-18-10-11-35(26-15-43-34(41)46-26)25(48-35)7-5-6-21(18)31(24)47-33-28(36-3)30(39)29(38)17(2)44-33/h6,8-9,12-14,17,24-26,28-31,33,36-39H,15H2,1-4H3/b21-6+/t17-,24-,25-,26-,28-,29+,30-,31-,33-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGIWPZCWHMVQL-UIYAJPBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C=C3C2=CC#CC4C(O4)(C#C3)C5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]\2[C@@H](C=C3/C2=C\C#C[C@@H]4[C@@](O4)(C#C3)[C@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H33NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868619 | |

| Record name | Neocarzinostatin chromophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79633-18-4, 81604-85-5 | |

| Record name | Neocarzinostatin chromophore I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079633184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ncs-Chromophore | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neocarzinostatin chromophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOCARZINOSTATIN CHROMOPHORE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SJ8J82D90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Deoxyamino Sugar Moiety:as Detailed in Section 3.3.3, This Component is Derived from a Sugar Phosphate Precursor, Likely D Mannose 1 Phosphate.wikipedia.orgresearchgate.netthe Pathway Involves Activation to an Ndp Sugar and Subsequent Modifications by the Enzymes of the Ncsc Gene Cluster.sciencepublishinggroup.com

The final assembly is a convergent process where the glycosyltransferase NcsC6 attaches the dNDP-deoxyaminosugar to the enediyne core, and an acyltransferase, likely NcsB4, catalyzes the coupling of the activated naphthoyl group. wikipedia.orgsciencepublishinggroup.com

Table 2: Precursors and Biosynthetic Machinery for NCS Chromophore Components

| Component | Primary Precursor(s) | Key Biosynthetic Machinery | Key Intermediates |

|---|---|---|---|

| Enediyne Core | Acetate (x7) | Iterative Type I PKS (NcsE), Tailoring Enzymes (NcsE1-E11, NcsF1, NcsF2) | Linear polyunsaturated intermediate sciencepublishinggroup.com |

| Naphthoic Acid Moiety | Acetate (x6) | Iterative Type I PKS (NcsB), Modifying Enzymes (NcsB1, NcsB2, NcsB3) | Hexaketide intermediate, 2,7-dihydroxy-5-methyl-1-naphthoic acid sciencepublishinggroup.comnih.gov |

| Deoxyamino Sugar Moiety | D-Mannose-1-Phosphate, S-Adenosyl-L-Methionine | NcsC Gene Cluster Enzymes (NcsC-NcsC6) | dNDP-D-mannose, dNDP-deoxyaminosugar researchgate.netsciencepublishinggroup.com |

Mechanism of Action of Neocarzinostatin Chromophore at the Molecular and Subcellular Level

Activation Chemistry of Neocarzinostatin (B611948) Chromophore

Following its binding to DNA, the neocarzinostatin chromophore must undergo chemical activation to become a DNA-cleaving agent. This activation proceeds via a thiol-mediated pathway that transforms the stable enediyne core into a highly reactive diradical intermediate.

The activation of the neocarzinostatin chromophore is initiated by the nucleophilic attack of a thiol-containing molecule, such as glutathione (B108866) or methyl thioglycolate, on the C-12 position of the chromophore. sciencepublishinggroup.com This reaction is a crucial step, leading to the opening of the epoxide ring present in the chromophore's structure. The structure of the activating thiol can influence the extent and type of DNA damage produced. nih.gov For example, using a deuterated thioglycolate increases the total amount of DNA strand damage, suggesting that the thiol itself can participate in quenching reactions with the activated chromophore. nih.gov

The process is formally a Michael-type addition reaction. This initial nucleophilic attack sets in motion a cascade of electronic rearrangements within the molecule, which is essential for generating the ultimate DNA-cleaving species.

| Activating Thiol | Role | Reference |

| Glutathione (GSH) | Naturally occurring cellular thiol that activates NCS-Chrom. | researchgate.netnih.govrcsb.org |

| Methyl Thioglycolate | A commonly used thiol in in vitro studies to activate NCS-Chrom. | sciencepublishinggroup.comnih.gov |

| 2-Mercaptoethanol | Reducing agent used in laboratory settings to initiate activation. | pnas.org |

| Dithiothreitol (B142953) (DTT) | Another common laboratory reducing agent for activation. | N/A |

The thiol-mediated opening of the epoxide ring is the trigger for a profound structural transformation. The initial adduct rapidly rearranges to form a highly strained and transient cumulene-enyne intermediate. nsf.govucl.ac.ukresearchgate.net This intermediate is a key step on the path to the final reactive species.

This cumulene is unstable and quickly undergoes a cycloaromatization reaction, known as the Myers-Saito cyclization (or Bergman-type rearrangement for simpler enediynes). nsf.gov This reaction converts the cyclic enyne-cumulene structure into a resonance-stabilized indacene diradical, specifically a σ,σ-1,4-diradical. sciencepublishinggroup.comnsf.gov The two radical centers are located at positions C-2 and C-6 of this newly formed aromatic system. pnas.org This diradical is the ultimate DNA-damaging agent; positioned within the minor groove, it is capable of abstracting hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand scission. nih.gov

Formation of the Biradical Intermediate via Bergman Cyclization

The activation of the neocarzinostatin chromophore is a critical prerequisite for its DNA-damaging activity. This process is initiated by a nucleophilic attack, typically by cellular thiols such as glutathione, on the C12 position of the chromophore. vulcanchem.compnas.org This initial reaction triggers a cascade of electronic rearrangements within the molecule's unique nine-membered enediyne core. ebi.ac.ukoup.com

This rearrangement culminates in a process known as the Bergman cyclization, a thermally driven reaction that converts the enediyne moiety into a highly reactive p-benzyne biradical intermediate. vulcanchem.comutexas.edu This biradical species, with radical centers located at C2 and C6, is the ultimate DNA-cleaving agent. ebi.ac.uk The apoprotein that encases the chromophore in its native state serves to stabilize this otherwise highly labile molecule, preventing premature activation. sciencepublishinggroup.comwikipedia.org Dissociation from the apoprotein is thought to precede DNA binding and subsequent activation. sciencepublishinggroup.com

In some contexts, such as in the presence of the apoprotein, an alternative cyclization pathway has been proposed, though its biological relevance for the free chromophore is considered less likely. sciencepublishinggroup.com The primary and most well-established activation mechanism for the free chromophore, leading to DNA damage, is the thiol-dependent Bergman cyclization. sciencepublishinggroup.com

Role of Molecular Oxygen and Anaerobic Conditions in Radical Pathways

The fate of the DNA radicals generated by the activated neocarzinostatin chromophore is significantly influenced by the presence or absence of molecular oxygen. Research indicates that the initial activation of the chromophore and the subsequent hydrogen abstraction from DNA can proceed under both aerobic and anaerobic conditions. nih.govnih.gov

Under aerobic conditions , molecular oxygen plays a crucial role in the DNA degradation pathway. After the biradical abstracts a hydrogen atom from a deoxyribose sugar, creating a carbon-centered radical on the DNA, molecular oxygen reacts with this radical to form a peroxyl radical. vulcanchem.com This intermediate then undergoes further reactions, leading to the formation of DNA strand breaks, often characterized by a 5'-aldehyde terminus. vulcanchem.comnih.gov The requirement for oxygen in the presence of thiols has been partly attributed to the competition between oxygen and thiols for reaction with the initial deoxyribose radical. nih.gov

Conversely, under anaerobic conditions , the reaction pathway shifts. In the absence of oxygen to trap the DNA radical, the formation of covalent adducts between the chromophore and the deoxyribose sugar becomes a more prominent outcome. nih.govacs.org Studies have shown that under anaerobic conditions, the neocarzinostatin chromophore can form covalent linkages to the deoxyribose moiety of DNA. nih.gov This suggests that the carbon-centered radical on the sugar, unable to react with oxygen, instead attacks the chromophore itself. Therefore, while oxygen is not required for the initial drug activation and hydrogen abstraction, it dictates the subsequent chemical events and the ultimate nature of the DNA damage. nih.govnih.gov

DNA Damage Induction by Activated Neocarzinostatin Chromophore

Once activated, the neocarzinostatin chromophore's biradical intermediate, situated in the minor groove of the DNA, initiates a series of damaging events. ebi.ac.uknih.govoup.com The primary target of this reactive species is the deoxyribose sugar backbone of DNA.

Hydrogen Atom Abstraction from Deoxyribose Residues (C-1', C-4', C-5')

The biradical, a potent hydrogen abstractor, attacks specific carbon atoms of the deoxyribose sugar. The most frequent site of hydrogen abstraction is the C-5' position, a reaction that accounts for a significant majority (around 80%) of the DNA cleavage events. vulcanchem.comsciencepublishinggroup.com This leads to the formation of a carbon-centered radical at C-5'. nih.gov

In addition to the primary C-5' attack, the chromophore can also abstract hydrogen atoms from the C-1' and C-4' positions of the deoxyribose. sciencepublishinggroup.comnih.govnih.gov Abstraction from C-1' leads to the formation of an abasic site, specifically a 2'-deoxyribonolactone. nih.govpsu.edu Attack at the C-4' position also contributes to strand breaks and the generation of abasic sites. sciencepublishinggroup.comnih.gov The specific site of hydrogen abstraction can be influenced by the local DNA sequence and conformation. For instance, the presence of a G-T mismatch has been shown to cause a switch in the chemistry of damage from the C-1' to the C-4' position. nih.gov

Formation of DNA Strand Breaks (Single and Double)

The initial hydrogen abstraction event sets the stage for the cleavage of the DNA phosphodiester backbone, resulting in both single-strand breaks (SSBs) and double-strand breaks (DSBs). pnas.orgnih.gov

Single-strand breaks are the most common lesion induced by the neocarzinostatin chromophore. sciencepublishinggroup.comoup.com These breaks primarily arise from the C-5' hydrogen abstraction pathway. Following the formation of the C-5' radical, its reaction with molecular oxygen leads to the formation of a 5'-aldehyde at the break site. vulcanchem.comnih.gov The predominance of single-stranded over double-stranded lesions is partly explained by the selective quenching of one of the radical centers (at C-2) on the chromophore, leaving the other (at C-6) to initiate the C-5' attack that leads to SSBs. ebi.ac.uksciencepublishinggroup.com

Double-strand breaks , though less frequent, are a more severe form of DNA damage. pnas.orgoup.com These lesions are often the result of a concerted attack on both strands of the DNA. nih.gov A common pattern for DSB formation involves the oxidation of a C-1' position on one strand and a C-5' position on the complementary strand, typically staggered by two nucleotides. nih.govoup.com Specific sequences, such as AGC, are hotspots for this type of bistranded damage. oup.comoup.com The formation of DSBs is a critical factor in the cytotoxicity of neocarzinostatin. pnas.orgnih.gov

Generation of Abasic Sites and Oxidized Sugar Lesions

In addition to direct strand scission, the action of the neocarzinostatin chromophore leads to the formation of non-strand break lesions, including abasic (AP) sites and other oxidized sugar products. nih.govoup.com

Abasic sites are locations in the DNA where the nucleobase has been lost, but the sugar-phosphate backbone remains intact, albeit in a modified form. A prominent abasic lesion generated by neocarzinostatin is 2'-deoxyribonolactone, which results from the oxidation at the C-1' position of the deoxyribose. nih.govpsu.edu The formation of these alkali-labile lesions can be a significant portion of the total damage at certain nucleotide sequences. nih.govacs.org

Oxidized sugar lesions are another consequence of the radical attack. The most notable is the formation of a nucleoside 5'-aldehyde at the 5'-terminus of a strand break, which is a direct product of the C-5' oxidation pathway. nih.govoup.comallenpress.com Another identified lesion is the 3'-formyl phosphate-ended DNA fragment, which represents a high-energy intermediate in the process of sugar damage. sciencepublishinggroup.com These oxidized moieties represent significant disruptions to the DNA structure.

Covalent Adduct Formation between Neocarzinostatin Chromophore and Deoxyribose

Under certain conditions, particularly in the absence of oxygen, the activated neocarzinostatin chromophore can form stable covalent adducts with the DNA. nih.govacs.orgnih.gov Instead of the DNA radical reacting with oxygen to cause a strand break, it can attack the chromophore, leading to a permanent linkage between the drug and the deoxyribose sugar. nih.govnih.gov

Research has shown that these adducts involve a modified deoxyribose, indicating that the sugar moiety is the site of covalent attachment. nih.govoup.com Specifically, evidence points to the C-5' carbon of deoxyribose as the site of this covalent linkage. acs.orgoup.com The formation of these adducts has been characterized through enzymatic digestion and analysis of the resulting fragments, which show the chromophore linked to short oligonucleotides. nih.gov The structure of one such adduct has been suggested to involve a linkage to the C-5' of deoxyadenosine. oup.com These covalent adducts represent a distinct form of DNA damage that can block the progression of DNA polymerases. acs.org

Modulation of DNA Damage Profile by Activating Thiols and Other Agents

The DNA-cleaving activity of the neocarzinostatin (NCS) chromophore is not static; it is significantly influenced by the nature of the activating agent, particularly thiols. nih.govoup.com The activation process begins with a nucleophilic attack by a thiol on the chromophore, which initiates a cascade of reactions leading to the formation of a highly reactive biradical species responsible for DNA damage. researchgate.netpnas.org However, the specific structure of the activating thiol can modulate the efficiency and the type of DNA lesions produced. nih.govoup.com

Different thiols can alter the distribution of single- and double-strand breaks. oup.com For instance, when targeting a specific DNA sequence like d(GCAAGCGCTTGC), the extent of double-strand damage at the AGC sequence is dependent on the thiol used for activation. nih.govoup.com The peptide thiol glutathione is notably effective at inducing double-strand damage at these specific sequences. oup.com In contrast, dithiothreitol (DTT) is poor at supporting this type of damage, while sodium thioglycolate shows an intermediate ability. oup.com This modulation is thought to arise from several factors, including the potential for the thiol sidechain to internally quench one of the radical sites on the activated chromophore, thereby preventing it from participating in a double-strand break. nih.govoup.com

Beyond the structure of the activating thiol, the local DNA structure also modulates the chromophore's activity. The NCS chromophore can selectively target and cleave DNA at bulge structures, which are regions containing unpaired bases. nih.govacs.org The binding affinity of the activated drug is 3 to 4 times stronger for duplexes containing a bulge compared to perfect duplexes. nih.gov The efficiency of this bulge-specific cleavage is influenced by the base composition of the bulge itself, with single-base purine (B94841) bulges, particularly adenine (B156593), resulting in the highest cleavage yield and selectivity. nih.govacs.org

Table 1: Effect of Different Activating Thiols on NCS-Chromophore-Induced DNA Damage at an AGC Sequence

| Activating Thiol | Relative Ability to Induce Double-Strand Damage at C6 of AGC | Key Findings |

|---|---|---|

| Glutathione | High | Consistently produces the highest amount of damage at the C6 position. oup.com |

| Sodium Thioglycolate | Intermediate | Shows moderate ability to support damage at the C6 position. oup.com |

| Dithiothreitol (DTT) | Low | Generates the lowest amount of damage at the C6 position. oup.com |

| [2-²H₂]-Thioglycolate | Enhanced | Doubles total DNA damage and increases C6-specific damage 1.5-fold compared to its non-deuterated counterpart. nih.gov |

Cellular Responses to Neocarzinostatin Chromophore-Induced DNA Damage (e.g., DNA Repair Pathway Activation)

The introduction of DNA strand breaks by the neocarzinostatin chromophore triggers a complex and robust cellular DNA damage response (DDR). nih.goviiarjournals.org This response shares many characteristics with the cellular reaction to ionizing radiation, leading to the classification of NCS as a "radiomimetic" agent. nih.govfrontiersin.org The cellular machinery recognizes the DNA lesions, primarily double-strand breaks (DSBs), and initiates a signaling cascade to arrest the cell cycle and recruit repair proteins. pnas.orgnih.gov

A central kinase in the DDR, Ataxia-Telangiectasia Mutated (ATM), is activated in response to NCS-induced damage. nih.gov Activated ATM initiates a kinase cascade, leading to the phosphorylation of key downstream targets that mediate cell cycle checkpoints. nih.gov Hallmarks of NCS-induced DDR include the ATM-dependent phosphorylation of p53 on serine 15 (p53-Ser15), Nbs1 on serine 343, and Chk2 on threonine 68. nih.gov In yeast, exposure to NCS increases the transcription of the checkpoint genes MEC1 (a homolog of human ATM) and RAD9, which are crucial for arresting the cell cycle to allow for the repair of DSBs. pnas.org

Another significant cellular response involves Replication Protein A (RPA), a protein complex essential for DNA replication and repair. nih.gov Treatment with NCS induces the hyperphosphorylation of the RPA32 subunit of this complex. nih.gov This modified form of RPA shows increased retention in the nucleus and is associated with a trans-acting inhibition of DNA replication, effectively halting DNA synthesis to prevent the propagation of damaged genetic material. nih.gov

The formation of γ-H2AX foci at the sites of DSBs is a well-established marker of the DDR. iiarjournals.org Following treatment with NCS, the histone molecule H2AX is phosphorylated, indicating the activation of a DNA damage repair mechanism. iiarjournals.org This can trigger the H2AX-Nox1/Rac1 pathway. iiarjournals.org The increased expression of H2AX is often accompanied by the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme that is recruited to DNA breaks and plays a critical role in their repair. iiarjournals.org Microarray analyses have further revealed that genes involved in stress responses and apoptosis, such as NQO1, PANK3, and GCL3, are upregulated following NCS treatment, underscoring the extensive cellular effort to manage the induced damage. iiarjournals.org

Table 2: Key Proteins and Genes in the Cellular Response to Neocarzinostatin Chromophore-Induced DNA Damage

| Protein/Gene | Role in DNA Damage Response | Effect of NCS Chromophore |

|---|---|---|

| ATM (Ataxia-Telangiectasia Mutated) | A primary kinase that detects DSBs and initiates the DDR signaling cascade. nih.govfrontiersin.org | Activated by NCS-induced damage, leading to phosphorylation of downstream targets. nih.gov |

| p53 | A tumor suppressor protein that regulates cell cycle arrest and apoptosis. nih.gov | Phosphorylated at Serine 15 in an ATM-dependent manner. nih.gov |

| Chk2 | A checkpoint kinase that mediates cell cycle arrest, particularly at the G2/M transition. nih.gov | Phosphorylated at Threonine 68 in an ATM-dependent manner. nih.gov |

| H2AX | A histone variant whose phosphorylation (to γ-H2AX) marks the site of a DSB. iiarjournals.org | Expression and phosphorylation are increased, indicating activation of DNA repair mechanisms. iiarjournals.org |

| RPA (Replication Protein A) | A protein complex involved in DNA replication and repair. nih.gov | The RPA32 subunit is hyperphosphorylated, leading to increased nuclear retention and inhibition of DNA replication. nih.gov |

| PARP-1 | An enzyme that detects DNA strand breaks and facilitates their repair. iiarjournals.org | Cleavage is increased, indicating an early DNA damage response. iiarjournals.org |

| MEC1 / RAD9 (Yeast) | Checkpoint genes that cause cell cycle arrest in response to DNA damage. pnas.org | Transcript levels are increased. pnas.org |

Synthetic Chemistry and Analogue Development of Neocarzinostatin Chromophore

Total Synthesis Strategies for Neocarzinostatin (B611948) Chromophore and its Aglycon

The total synthesis of the neocarzinostatin chromophore and its aglycon has been a landmark achievement in organic chemistry, requiring the development of sophisticated and highly convergent strategies to assemble the complex and unstable molecule.

Convergent Synthetic Routes and Retrosynthetic Analysis

The retrosynthetic analysis of the neocarzinostatin chromophore typically dissects the molecule into three key fragments: the bicyclic enediyne core, the naphthoate moiety, and the aminosugar. wikipedia.org This convergent approach allows for the independent synthesis of these complex fragments, which are then coupled in the final stages of the synthesis. wikipedia.orgacs.org

A common retrosynthetic strategy for the aglycon involves disconnecting the molecule at the ester linkage of the naphthoate, the glycosidic bond of the aminosugar, and a key bond within the bicyclic core, often at the C5-C6 or C7-C8 bond. nih.govacs.org This approach simplifies the complex target into more manageable synthetic intermediates. numberanalytics.com

For instance, one successful synthesis of the neocarzinostatin chromophore aglycon began with the convergent coupling of an epoxydiyne fragment and a functionalized cyclopentenone. acs.orgx-mol.com This strategy highlights the power of a convergent approach to construct the highly strained and functionalized core of the molecule. The synthesis of the neocarzinostatin chromophore itself is achieved through the subsequent glycosylation of the aglycon with the aminosugar moiety. acs.orgnih.gov

Key Retrosynthetic Disconnections:

| Target Molecule | Key Fragments |

| Neocarzinostatin Chromophore | Bicyclic Enediyne Core, Naphthoate Moiety, Aminosugar |

| Neocarzinostatin Aglycon | Bicyclic Enediyne Core, Naphthoate Moiety |

Key Synthetic Methodologies and Reactions

The successful synthesis of the neocarzinostatin chromophore and its aglycon has relied on the development and application of several key chemical reactions and methodologies. These reactions have enabled the construction of the highly strained and functionalized core of the molecule with high levels of stereocontrol.

A critical step in the synthesis of the nine-membered enediyne ring system is the intramolecular cyclization of an acetylide onto an aldehyde. nih.govacs.org This reaction forms a key carbon-carbon bond and sets the stereochemistry of the resulting diol. The use of cerium-based reagents has been shown to be particularly effective in promoting this cyclization with high stereoselectivity, leading to the formation of the desired trans-diol system. nih.gov This diol is a crucial intermediate for the subsequent installation of the epoxide functionality. nih.gov The choice of base, such as lithium diphenyltetramethyldisilazide, has also been shown to be important for achieving high yields in this key cyclization step. acs.orgx-mol.com

While not as prominently featured in the synthesis of the core bicyclic ring of neocarzinostatin itself, Michael addition and aldol (B89426) cyclization sequences are fundamental reactions in organic synthesis and have been employed in the preparation of key building blocks and analogues. nih.govacs.org For example, a catalytic asymmetric Michael addition has been used in the synthesis of related compounds, demonstrating the power of this methodology for creating stereocenters. nii.ac.jp These reaction sequences are crucial for the construction of cyclic systems and have been utilized in the synthesis of functionalized cyclopentenones, which are important precursors for the convergent synthesis of the neocarzinostatin chromophore. researchgate.net

The epoxide moiety is a critical functional group in the neocarzinostatin chromophore, and its stereoselective installation is a key challenge in the total synthesis. The Sharpless asymmetric epoxidation of an allylic alcohol has been a highly effective method for introducing the epoxide with excellent diastereoselectivity. acs.orgx-mol.com This reaction has been a cornerstone in the enantioselective synthesis of the epoxydiyne core of the neocarzinostatin chromophore. acs.org The formation of the epoxydiyne fragment often involves the addition of an allenyl zinc bromide to a propargylic ketone or aldehyde, followed by epoxidation. rsc.orgnih.gov

Key Reactions in Epoxydiyne Synthesis:

| Reaction | Reagents/Conditions | Outcome |

| Sharpless Asymmetric Epoxidation | Ti(O-iPr)4, (+)- or (-)-DET, TBHP | Enantioselective formation of an epoxy alcohol |

| Allenyl Zinc Bromide Addition | Allenyl zinc bromide, propargylic ketone/aldehyde | Formation of a homopropargylic alcohol |

The final step in the total synthesis of the neocarzinostatin chromophore is the stereoselective glycosylation of the aglycon with the N-methylfucosamine sugar moiety. acs.orgrsc.org This reaction is particularly challenging due to the instability of the aglycon and the need to form the α-glycosidic linkage with high selectivity. nih.govrsc.org Various glycosylation methods have been explored, with the use of a trichloroacetimidate (B1259523) donor containing a free N-methylamino group in the presence of boron trifluoride diethyl etherate proving successful in forming the desired α-glycoside. acs.org The stereoselectivity of glycosylation reactions is highly dependent on the nature of the glycosyl donor, its protecting groups, and the reaction conditions. rsc.org

Installation of Naphthoate and Carbonate Functionalities

The synthesis of the neocarzinostatin chromophore aglycon requires the precise installation of the naphthoate and carbonate groups. An efficient method for this involves a stereoselective intramolecular acetylide-aldehyde cyclization, which sets the stage for the subsequent introduction of these functionalities. acs.org Following the formation of the core bicyclic system, the naphthoate moiety is typically introduced through esterification. The synthesis of the naphthoic acid component itself has been a subject of study, with efficient routes developed for its preparation. nih.gov

Challenges Posed by Instability of Synthetic Intermediates

A paramount challenge in the synthesis of the neocarzinostatin chromophore is the inherent instability of its synthetic intermediates. acs.orgnih.gov The highly strained nine-membered enediyne core is prone to decomposition, particularly through Bergman cyclization, which generates a reactive p-benzyne diradical. psu.edu This reactivity is the basis of the chromophore's DNA-damaging activity but poses a significant hurdle for its chemical synthesis.

The neocarzinostatin chromophore aglycon, for instance, is extremely unstable. nih.gov This instability necessitates that synthetic routes be designed to handle these labile compounds, often requiring reactions to be carried out at low temperatures and under carefully controlled conditions. The apoprotein plays a crucial role in stabilizing the chromophore in its natural state, a luxury not available during chemical synthesis. nih.gov The development of synthetic strategies has therefore focused on creating more stable precursors and intermediates, or on performing late-stage installations of the most sensitive functionalities.

Design and Synthesis of Neocarzinostatin Chromophore Analogues and Derivatives

The design and synthesis of analogues and derivatives of the neocarzinostatin chromophore have been driven by the desire to understand its mechanism of action, improve its stability and selectivity, and develop new therapeutic agents. These studies have explored modifications to all major components of the chromophore: the enediyne core, the naphthoate moiety, and the deoxyamino sugar.

Modifications of the Enediyne Core and Ring Size (e.g., 10-membered ring analogues)

The synthesis of these ten-membered ring analogues has been achieved through various routes, including intramolecular aldol-type cyclizations. capes.gov.br Studies on these analogues have revealed diverse modes of aromatization, providing valuable insights into the factors that control the reactivity of the enediyne core. nih.gov While some of these analogues exhibited weaker biological activity compared to the natural chromophore, they have served as crucial tools for dissecting the structure-activity relationships of this class of compounds. scispace.com For example, a 10-membered ring analogue equipped with an acetylthioethane group was shown to undergo an intramolecular conjugate addition, leading to a reductive cycloaromatization. thieme-connect.com

Alterations of the Naphthoate Moiety

The naphthoate moiety of the neocarzinostatin chromophore is believed to play a crucial role in its binding to DNA, likely through intercalation between the base pairs. utk.edu Consequently, modifications to this part of the molecule have been a key focus of analogue development.

Synthetic studies have explored the impact of altering the functionalities on the naphthoic acid ring. Analogues with modified substitution patterns on the naphthoate have been synthesized to probe the specific interactions that govern DNA recognition. psu.edu Research has shown that even slight modifications to the naphthoate can significantly alter the efficiency of DNA alkylation. psu.edu While the naphthoate residue alone is not sufficient for DNA binding, it is essential for the chromophore's activity, and its intercalation is thought to properly position the enediyne "warhead" for DNA cleavage. nih.gov The synthesis of various naphthoate analogues has been instrumental in confirming its role in the biological activity of the chromophore. oup.com

Chemical Modifications of the Deoxyamino Sugar Component

The deoxyamino sugar, N-methyl-L-fucosamine, is another important component of the neocarzinostatin chromophore. Its role is thought to involve stabilizing the chromophore-DNA complex and potentially influencing the sequence specificity of DNA cleavage.

Development of Simplified Model Compounds for Mechanistic Studies

To overcome the challenges associated with the instability and complexity of the full neocarzinostatin chromophore, researchers have developed simplified model compounds. thieme-connect.com These models typically retain the core enediyne functionality but have less complex peripheral structures.

These simplified analogues have been invaluable for studying the fundamental chemical and biological properties of the enediyne system. For example, they have been used to investigate the mechanism of the Bergman cyclization, the role of activating agents such as thiols, and the factors that influence the stability of the enediyne core. pnas.org The synthesis of these model compounds is generally more straightforward than that of the natural product, allowing for more rapid exploration of structure-activity relationships. researchgate.net These studies have provided a deeper understanding of how the neocarzinostatin chromophore functions and have guided the design of new, potentially more effective, anticancer agents.

Structure-Activity Relationship (SAR) Studies of Synthetic Neocarzinostatin Chromophore Analogues

The potent cytotoxic and DNA-damaging properties of the neocarzinostatin (NCS) chromophore are intricately linked to its complex and highly strained molecular architecture. nih.gov Structure-activity relationship (SAR) studies, facilitated by the chemical synthesis of various analogues, have been instrumental in elucidating the functional roles of its distinct structural components. These investigations have systematically dissected the molecule to understand how modifications to the enediyne core, the naphthoate directing group, the amino sugar moiety, and the cyclopentenone ring influence its biological activity, including DNA binding, cleavage efficiency, and cytotoxicity. oup.comresearchgate.net

A central finding from these studies is the critical role of specific functional groups and structural motifs. For instance, research on dihydroxylated cyclopentenone analogues has demonstrated that the carbonyl group within the cyclopentenone moiety is essential for cytotoxic activity. nih.govresearchgate.net Similarly, the carbohydrate residue is understood to be crucial for facilitating DNA binding and conferring sequence specificity. oup.com The naphthoate group is known to guide the molecule to its DNA target, primarily through intercalation. nih.gov

SAR studies have not only illuminated the mechanism of the natural chromophore but have also guided the rational design of new analogues with potentially improved properties. nih.govresearchgate.net By modifying the core structure, researchers have explored different modes of aromatization and DNA cleavage. nih.govacs.org The insights gained are pivotal for developing novel chemotherapeutic agents inspired by the neocarzinostatin scaffold.

Research Findings on Key Structural Modifications

Systematic modification of the neocarzinostatin chromophore has provided a detailed map of its structure-activity landscape. The following tables summarize key findings from various synthetic analogues, categorized by the modified molecular region.

The naphthoate group acts as an intercalating agent, positioning the reactive enediyne core within the minor groove of DNA, while the cyclopentenone ring is also crucial for activity. nih.govnih.gov Studies on analogues where these parts are altered have yielded significant insights.

| Analogue Type | Structural Modification | Key Finding | Biological Activity | Citation |

| Cyclopentenone Analogues | Inclusion of the naphthoate moiety | Compounds containing the naphthoate moiety were synthesized and evaluated. | Showed cytotoxic activity against leukemia and other human tumor cell lines. | nih.gov |

| Cyclopentenone Analogues | Replacement of naphthoate with 2-hydroxynaphthoate | The directing group was simplified. | Analogues remained active, indicating some flexibility in the intercalating group. | nih.govresearchgate.net |

| Cyclopentenone Analogues | Absence/modification of the carbonyl group | The carbonyl group on the cyclopentenone ring was removed or altered. | The carbonyl group was found to be essential for biological activity. | nih.govresearchgate.net |

| Dihydroxylated Dienediyne Analogue | Inclusion of naphthoate and glucosamine (B1671600) motifs | A functionalised cyclopentane-1,3-diol containing the naturally occurring naphthoate and a glucosamine motif was synthesized. | The derivative exhibited cytotoxic activity. | researchgate.net |

The nine-membered enediyne ring is the warhead of the molecule, and the amino sugar is vital for its delivery and interaction with DNA. oup.comwikipedia.org

| Analogue Type | Structural Modification | Key Finding | Biological Activity | Citation |

| Aglycone Analogues | Removal of the carbohydrate residue | The role of the amino sugar in DNA interaction was evaluated. | The carbohydrate moiety plays a significant role in facilitating DNA binding and conferring sequence specificity. | oup.com |

| 10-Membered Ring Analogues | Expansion of the 9-membered enediyne core | The highly strained core was altered to investigate different decomposition pathways. | The analogues exhibited two diverse modes of aromatization, impacting their DNA-cleaving abilities. | nih.gov |

| C-1027 Analogues* | Substitutions on the benzoxazolinate (B34429) and β-amino acid moieties | Single chemical modifications were made to the enediyne core of the related chromoprotein C-1027. | The analogues retained the ability to cleave DNA, but with varied potency (ranging from 2-fold to 55-fold less active than the parent C-1027). | aacrjournals.org |

*While C-1027 is a different chromoprotein, SAR studies on its analogues provide valuable parallel insights into the functional tolerance of enediyne core modifications. aacrjournals.org

These SAR studies collectively underscore the modular nature of the neocarzinostatin chromophore, where each component plays a coordinated role. The naphthoate ensures proper positioning, the sugar enhances binding and specificity, and the enediyne core executes the DNA damage. Synthetic chemistry has been pivotal in confirming these roles and continues to enable the design of simplified or modified structures for therapeutic development. nih.govoup.com

Apoprotein Chromophore Interaction and Release Mechanisms

Structural Basis of the Holo-Neocarzinostatin Complex

The stability of the holo-neocarzinostatin complex, a non-covalent assembly of the apoprotein and the chromophore, is paramount for its biological function. oup.comoup.com The apoprotein not only protects the unstable chromophore but also facilitates its delivery. oup.comcaltech.edu The dissociation constant (Kd) for this complex is remarkably low, in the range of 10⁻¹⁰ M, indicating a very high affinity between the two components. oup.comoup.comebi.ac.uk

Non-Covalent Binding Interactions within the Chromophore Pocket

The neocarzinostatin (B611948) chromophore is securely bound within a deep, Y-shaped cleft of the apoprotein primarily through a network of non-covalent interactions. caltech.edunih.gov These interactions are predominantly hydrophobic in nature, involving numerous nonpolar residues that line the binding pocket. pdbj.org The naphthoate moiety of the chromophore sits (B43327) at the bottom of this pocket, while the aminosugar and carbonate groups are positioned towards the opening. nih.gov The binding is a classic example of molecular recognition, where the shape and chemical complementarity between the ligand and the protein pocket dictate the high-affinity interaction.

| Interacting Apoprotein Residues | Type of Interaction with Chromophore | Chromophore Moiety Involved |

| Phe52, Phe78 | π-π Stacking, van der Waals | Enediyne ring, Naphthoate moiety |

| Leu45, Trp39 | Hydrophobic, van der Waals | Enediyne ring, Naphthoate moiety |

| Cys37-Cys47 disulfide bridge | van der Waals, Potential stabilization | Acetylenic bonds |

| Arg, Lys (positively charged residues) | Electrostatic (potential) | Negatively charged groups on chromophore |

| Ser, Thr (polar uncharged residues) | Hydrogen bonding (potential) | Polar groups on chromophore |

This table represents a summary of key interactions identified through structural and modeling studies. The precise nature and strength of each interaction can be influenced by the dynamic nature of the protein-ligand complex.

Role of Specific Apoprotein Residues in Chromophore Stabilization and Binding

| Apoprotein Residue | Location | Role in Stabilization and Binding |

| Phe78 | Binding Cleft | Directly interacts with the enediyne ring and aminosugar through π-stacking and van der Waals forces. Crucial for chromophore binding and release. caltech.edu |

| Phe52 | Binding Cleft | Contacts the enediyne ring via its benzene (B151609) ring, contributing to the hydrophobic environment that stabilizes the chromophore. caltech.edu |

| Leu45 | Binding Cleft | Lines the hydrophobic pocket and makes van der Waals contacts with the chromophore. pdbj.org Also identified as a key residue in chromophore release pathways. nih.gov |

| Trp39 | Binding Cleft | Contributes to the hydrophobic nature of the binding pocket, stabilizing the bound chromophore. pdbj.org |

| Cys37-Cys47 | Binding Cleft | This disulfide bridge not only provides structural integrity to the apoprotein but is also suggested to have a stabilizing interaction with the acetylenic bonds of the enediyne. nih.gov |

| Val21, Val34, Val95 | Core of β-sandwich | These residues are part of a hydrophobic core that is essential for the stability of the immunoglobulin-like fold itself. oup.com |

Mechanisms of Neocarzinostatin Chromophore Release from the Apoprotein

The release of the neocarzinostatin chromophore from its protective apoprotein is a critical step for its biological activity. This process is not random but is influenced by specific environmental cues and involves dynamic conformational changes in the protein.

Environmental Triggers for Chromophore Dissociation (e.g., pH changes)

Changes in the microenvironment, particularly pH, can trigger the dissociation of the chromophore. caltech.edu The fluorescence of the chromophore is pH-dependent, with changes observed as the pH is altered, suggesting ionization events that could affect its interaction with the apoprotein. psu.edu Specifically, a decrease in pH can lead to the protonation of key residues, potentially disrupting the electrostatic and hydrogen bonding interactions that help secure the chromophore in its binding pocket. While the freestanding chromophore is highly unstable at high pH, its release from the apoprotein can be facilitated by acidic conditions. nih.govsciencepublishinggroup.com

Molecular Dynamics Simulations of Chromophore Release Pathways

Molecular dynamics (MD) simulations have provided significant insights into the dynamic process of chromophore release. nih.govworldscientific.comnih.govworldscientific.com These computational studies have revealed that the release is not a simple dissociation but follows distinct pathways.

Conventional MD and essential dynamics sampling have identified three potential release pathways for the chromophore: one along the naphthoate moiety, another along the amino sugar moiety, and a third along the enediyne ring. nih.gov Force-probe molecular dynamics simulations suggest that the pathway involving the opening of the naphthoate moiety is the most favorable. nih.gov

A key finding from these simulations is the "door-opening" motion of a specific loop region, encompassing residues 99-104. worldscientific.comnih.gov This loop exhibits significant flexibility and its outward movement is considered a prerequisite for the chromophore to exit the binding cleft. worldscientific.com The motion of the side chain of residue Phe78 has also been identified as a critical factor in the release process. worldscientific.com Mutations of Phe78 to residues with smaller side chains, such as leucine (B10760876) (F78L) or alanine (B10760859) (F78A), have been shown to alter the release rate, underscoring its importance. nih.gov

Interestingly, the release of the chromophore appears to involve only local conformational changes in the apoprotein, rather than a global unfolding of the protein structure. nih.gov This allows the apoprotein to potentially be reused or to maintain its structural integrity after releasing its cargo.

Functional Significance of Apoprotein in Chromophore Protection and Delivery to Target DNA

The neocarzinostatin (NCS) complex is composed of two essential components: a highly labile chromophore (NCS-chr) with potent DNA-cleaving capabilities and a 113-amino acid apoprotein (apo-NCS) that binds it non-covalently. , taylorandfrancis.com, The primary role of the apoprotein is to protect the chemically unstable chromophore and facilitate its delivery to the target DNA. taylorandfrancis.com, pnas.org The free chromophore is highly reactive and prone to degradation in aqueous environments, but when complexed with the apoprotein, its stability is significantly enhanced. pnas.org, pnas.org, acs.org

The binding between the chromophore and the apoprotein is exceptionally tight, with a dissociation constant (Kd) estimated to be around 10⁻¹⁰ M. taylorandfrancis.com This strong, non-covalent interaction occurs within a deep binding cleft in the apoprotein. pnas.org, nih.gov The structure of the complex reveals that the chromophore is securely housed in a pocket formed between the two domains of the protein, stabilized primarily through hydrophobic and van der Waals interactions with nonpolar residues. nih.gov, caltech.edu Specifically, the π-face of the chromophore's enediyne ring interacts with the phenyl ring edges of residues Phe52 and Phe78. nih.gov This binding sequesters the most reactive parts of the chromophore, such as the epoxide and the acetylene (B1199291) groups, from the solvent, which is crucial for preventing its premature activation and degradation. nih.gov, caltech.edu

The apoprotein is not merely a passive carrier; it actively regulates the availability and release of the chromophore. , pnas.org, While the isolated chromophore can act rapidly, the holo-protein (the complex of protein and chromophore) shows a slower, more controlled activity, indicating a regulatory function for the apoprotein. pnas.org, nih.gov The release mechanism is influenced by environmental factors. Studies have shown that the release is enhanced at high pH and can be triggered by agents that disrupt the protein's higher-order structure or by molecules that compete for the binding site. nih.gov The interaction is predominantly hydrophobic, and factors like the low-dielectric environment of lipid bilayer membranes can assist in the release of the chromophore from its carrier protein. acs.org Once released, the chromophore intercalates with DNA to exert its cytotoxic effects, a process in which the apoprotein itself does not participate. acs.org

| Feature | Significance in Chromophore Protection and Delivery | Supporting Findings |

| Binding Pocket | Provides a stable, protective environment for the labile chromophore, shielding it from the aqueous milieu. pnas.org, acs.org | The chromophore is bound in a hydrophobic cleft between two protein domains, stabilized by van der Waals contacts. nih.gov, caltech.edu |

| Non-covalent Interaction | Allows for the reversible binding and eventual release of the chromophore at the target site. pnas.org | The interaction is tight (Kd ≈ 10⁻¹⁰ M) but non-covalent, involving key residues like Phe52 and Phe78. nih.gov, taylorandfrancis.com |

| Regulation of Activity | The apoprotein controls the release and availability of the chromophore, preventing indiscriminate DNA damage. pnas.org, | The holo-protein complex exhibits slower, more controlled DNA cleavage kinetics compared to the free chromophore. pnas.org, nih.gov |

| Environmental Release Triggers | The release mechanism is sensitive to physiological cues, potentially facilitating targeted delivery. | Release is enhanced by high pH and hydrophobic perturbation, such as interaction with lipid membranes. nih.gov, acs.org |

Engineering of the Apoprotein for Modified Binding Properties or Specificity

The robust immunoglobulin-like scaffold of the neocarzinostatin apoprotein, its small size, and its ability to tightly bind a small molecule make it an attractive framework for protein engineering. ebi.ac.uk, acs.org Researchers have explored the possibility of modifying its binding cleft to accommodate ligands other than its natural chromophore, with the goal of developing novel drug delivery systems. acs.org, nih.gov, oup.com

Using in vitro evolution techniques such as phage display, scientists have successfully altered the binding specificity of apo-NCS. nih.gov Large libraries of apoprotein variants have been created where amino acid side chains that point into the binding crevice are randomly substituted. nih.gov These libraries, containing up to 1.4 x 10⁹ independent clones, were then screened for variants capable of binding a model ligand, testosterone (B1683101), which is structurally unrelated to the natural enediyne chromophore. nih.gov

This approach yielded several engineered apo-NCS variants with new binding specificities. nih.gov The selected proteins, when expressed and purified, demonstrated the ability to bind testosterone. nih.gov Detailed binding studies revealed that the affinity of these engineered proteins for free testosterone was in the micromolar range, with K(D) values between 7 and 55 µM. nih.gov Interestingly, the affinity was significantly higher for a testosterone-streptavidin conjugate (K(D) of ~20 nM), suggesting that the selection context, including a spacer and the streptavidin molecule, influenced the binding properties of the selected variants. nih.gov

Further characterization of these engineered binders identified the specific molecular features of the new ligand that were critical for recognition. For testosterone, substitutions on the A and B rings (specifically at positions C3, C4, C5, C6, and C7) were found to be essential for binding, whereas modifications at other positions were tolerated. nih.gov These results demonstrate that the binding pocket of the neocarzinostatin apoprotein is highly malleable and that its specificity can be rationally redesigned to bind new, non-native small molecules. pdbj.org, nih.gov This opens the possibility of using the engineered apoprotein as a targeted delivery vehicle for a variety of therapeutic agents. acs.org, oup.com

| Engineered Variant Property | Research Finding | Significance |

| Methodology | In vitro evolution (phage display) of large libraries with randomized binding site residues. nih.gov | Demonstrates the feasibility of reprogramming the protein's binding specificity. |

| New Ligand | Testosterone, a steroid structurally unrelated to the natural chromophore. nih.gov | Confirms that the binding pocket can be engineered to accommodate entirely new classes of molecules. nih.gov |

| Binding Affinity (K(D)) | 7 - 55 µM for free testosterone; ~20 nM for streptavidin-bound testosterone. nih.gov | Quantifies the success of the engineering effort and provides a basis for further optimization. |

| Specificity Determinants | Recognition is dependent on specific features of the ligand's A and B rings. nih.gov | Provides insight into the molecular basis of the newly engineered protein-ligand interaction. |

| Mutational Analysis | Manipulation of specific side chains, such as at Phe78, can lead to efficient dissociation of the ligand. acs.org | Suggests that release mechanisms can also be engineered into the protein scaffold. |

Advanced Research Methodologies in Neocarzinostatin Chromophore Studies

Spectroscopic Techniques for Characterizing Interactions and Transformations

Spectroscopic methods are invaluable for probing the structural and dynamic aspects of the neocarzinostatin (B611948) chromophore and its interactions with biological macromolecules like DNA and its carrier apoprotein.

Circular Dichroism (CD) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Circular Dichroism (CD) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for examining the conformational changes and binding interactions of the neocarzinostatin chromophore. nih.govtrinity.edu CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the chirality and secondary structure of molecules. trinity.eduphotophysics.com UV-Vis spectroscopy, on the other hand, measures the absorption of UV and visible light by chromophores. nih.govresearchgate.net

The interaction of the neocarzinostatin chromophore with its apoprotein (apo-NCS) and DNA induces noticeable changes in their respective CD and UV-Vis spectra. The naphthoate moiety of the chromophore is a major contributor to its UV-Vis absorption. nih.gov Upon binding to DNA or the apoprotein, hypochromicity (a decrease in absorbance) is observed in the region of the spectrum corresponding to the C12-subunit, indicating a direct role of this subunit in the binding process. nih.gov

CD spectral analysis has revealed that interactions with the chromophore can perturb the β-sheet structure of the apoprotein. researchgate.net Specifically, residues such as Tyrosine-32, Tryptophan-39, and Phenylalanine-52 have been identified as being perturbed during these interactions. researchgate.net

| Technique | Observation | Implication |

| UV-Vis Spectroscopy | Hypochromicity in the C12-subunit absorption region upon binding to DNA or apo-NCS. nih.gov | The C12-subunit is directly involved in the binding interaction. nih.gov |

| Circular Dichroism (CD) | Perturbation of the β-sheet structure of apo-NCS upon chromophore binding. researchgate.net | The chromophore induces conformational changes in the carrier protein. researchgate.net |

| Circular Dichroism (CD) | Changes in the CD spectrum of DNA upon chromophore intercalation. nih.gov | The chromophore alters the helical structure of DNA. |

Fluorescence Spectroscopy in Binding Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of the neocarzinostatin chromophore to DNA and its apoprotein. nih.govukri.orgacs.org The intrinsic fluorescence of the chromophore, primarily from its naphthoate moiety, is quenched upon binding to DNA. nih.govnih.gov This quenching can be used to determine binding affinities and preferences for specific DNA sequences. nih.gov

Studies have shown that the post-activated form of the chromophore, NCSi-glu, can form stable complexes with oligonucleotides containing specific sequences known to be targets for DNA cleavage. nih.gov The binding preference determined from fluorescence quenching experiments is consistent with results from quantitative cleavage affinity experiments, validating the use of NCSi-glu as a stable analog for studying these interactions. nih.govebi.ac.uk Furthermore, fluorescence spectroscopy has been instrumental in demonstrating that the released chromophore can partition into the hydrophobic environment of lipid bilayers, a process that is believed to protect it from degradation. acs.org

| Method | Finding | Significance |

| Fluorescence Quenching | Quenching of the chromophore's fluorescence upon binding to DNA. nih.govnih.gov | Allows for the quantitative analysis of binding affinity and sequence selectivity. nih.gov |

| Fluorescence Spectroscopy | The post-activated chromophore (NCSi-glu) forms stable complexes with target DNA sequences. nih.govebi.ac.uk | Validates NCSi-glu as a model for studying chromophore-DNA interactions. nih.govebi.ac.uk |

| Fluorescence Spectroscopy | The released chromophore partitions into the hydrophobic core of lipid vesicles. acs.org | Suggests a mechanism for protecting the labile chromophore in a cellular environment. acs.org |

Low-Temperature NMR for Intermediate Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. However, the high reactivity and instability of the neocarzinostatin chromophore and its reaction intermediates pose significant challenges for conventional NMR studies. Low-temperature NMR has proven to be a crucial technique for trapping and characterizing transient intermediates in the chromophore's activation pathway. sciencepublishinggroup.comucl.ac.ukcaltech.edu

A key breakthrough in understanding the mechanism of action of the neocarzinostatin chromophore was the direct observation of a cumulene intermediate at low temperatures. sciencepublishinggroup.comucl.ac.ukcaltech.edu This reactive species is formed following the nucleophilic attack of a thiol on the C12 position of the chromophore. sciencepublishinggroup.comcaltech.edu The detection of this cumulene provided strong evidence for the proposed mechanism of activation and subsequent cycloaromatization to form the DNA-damaging biradical species. ucl.ac.ukcaltech.edu Furthermore, detailed 2-D NMR studies on the stable, post-activated glutathione (B108866) adduct of the chromophore complexed with DNA have provided valuable insights into the conformational changes that occur in both the drug and the DNA upon binding. ebi.ac.ukresearchgate.net

| Technique | Intermediate/Complex Studied | Key Finding |

| Low-Temperature ¹H NMR | Cumulene intermediate formed from the reaction of the chromophore with methyl thioglycolate. sciencepublishinggroup.comucl.ac.ukcaltech.edu | Direct observation and characterization of a key reactive intermediate in the activation pathway. sciencepublishinggroup.comucl.ac.ukcaltech.edu |

| 2-D NMR Spectroscopy | Complex of the post-activated glutathione-chromophore adduct (NCSi-glu) with a DNA duplex. ebi.ac.ukresearchgate.net | Detailed structural information on the mutual conformational changes induced in both the chromophore and DNA upon complex formation. ebi.ac.ukresearchgate.net |

| ¹H-¹⁵N HSQC NMR | Apo-neocarzinostatin in a partially unfolded state. researchgate.net | Characterization of a molten globule-like state that can still bind and protect the chromophore. researchgate.net |

Computational Approaches

In conjunction with experimental techniques, computational methods provide a powerful lens through which to examine the neocarzinostatin chromophore at an atomic level of detail. These approaches allow for the simulation of dynamic processes and the calculation of reaction energetics that are often difficult to access experimentally.

Molecular Dynamics (MD) Simulations for Chromophore Release and DNA Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govworldscientific.com This technique has been extensively applied to investigate the mechanism of chromophore release from its carrier protein, holo-neocarzinostatin. ebi.ac.uknih.govworldscientific.com

MD simulations have revealed that the flexibility of certain loop regions in the apoprotein, particularly loop 99-104, is crucial for the binding and release of the chromophore. ebi.ac.ukmerzgroup.net This loop can undergo a "door-opening" motion that creates a pathway for the chromophore to exit the protein's binding cleft. ebi.ac.uk Simulations have identified three potential release pathways, with the one along the naphthoate moiety being the most favorable. nih.gov Key amino acid residues, such as Leu45, Phe76, and Phe78, have been implicated as being critical for this release process. nih.gov

| Simulation Type | System Studied | Key Insight |

| Conventional MD | Apo- and Holo-Neocarzinostatin | Loop 99-104 exhibits a "door-opening" motion facilitating chromophore release. ebi.ac.uk |

| Force-Probe MD | Holo-Neocarzinostatin | The release pathway along the naphthoate moiety is the most energetically favorable. nih.gov |

| Essential Dynamics | Holo-Neocarzinostatin | Conformational changes in loop 99-104 and the motion of the Phe78 side-chain are critical for release. worldscientific.comworldscientific.com |

Quantum Mechanical (QM) Calculations for Reaction Mechanisms

Quantum mechanical (QM) calculations are used to model the electronic structure and reactivity of molecules, providing insights into reaction mechanisms and energetics that are not accessible through classical methods like MD. researchgate.netmerzgroup.net Due to the computational expense of QM methods, they are often combined with molecular mechanics (MM) in hybrid QM/MM approaches, particularly for large biological systems. frontiersin.orgfrontiersin.orgnih.gov

QM/MM methods have been successfully applied to study the neocarzinostatin chromophore. For instance, an automated fragmentation QM/MM approach has been used to calculate the NMR chemical shifts of the apo- and holo-neocarzinostatin complexes. frontiersin.orgnih.govresearchgate.net The calculated chemical shift perturbations upon chromophore binding were in excellent agreement with experimental data, demonstrating the accuracy of this approach. frontiersin.orgnih.gov These calculations can serve as a molecular probe to validate the correct binding conformation of the chromophore within the protein. frontiersin.org QM studies are essential for understanding the bond-breaking and bond-forming events that occur during the Bergman cyclization of the enediyne core, the key chemical transformation responsible for its DNA-damaging activity. researchgate.net

| Method | Application | Result |

| Automated Fragmentation QM/MM | Calculation of ¹H NMR chemical shifts of apo- and holo-neocarzinostatin. frontiersin.orgnih.gov | Accurately reproduced experimental chemical shift perturbations, validating the computational model. frontiersin.orgnih.gov |

| QM/MM with Glide Scoring | Prediction of the native ligand pose. frontiersin.org | Combining calculated chemical shifts with a scoring function accurately distinguished the correct binding conformation from decoys. frontiersin.org |

| QM and QM/MM Studies | Investigation of the Bergman cyclization reaction. researchgate.net | Provide insights into the energetics and mechanism of the reaction that leads to the formation of the DNA-cleaving biradical. researchgate.net |

Biochemical and Molecular Biology Assays

Gel Electrophoresis for DNA Strand Breakage Analysis

A cornerstone technique for studying the effects of the neocarzinostatin chromophore is gel electrophoresis, which is instrumental in analyzing DNA strand breakage. oup.comnih.gov This method allows for the separation of DNA fragments based on their size, enabling researchers to visualize and quantify the extent of single- and double-strand breaks induced by the chromophore. oup.comnih.govdrugbank.com

In a typical assay, radiolabeled DNA fragments of a defined sequence are incubated with the NCS chromophore. oup.comnih.gov Following the reaction, the DNA is denatured and subjected to polyacrylamide gel electrophoresis. The resulting banding pattern on the autoradiogram reveals the specific sites of cleavage. oup.comnih.gov By comparing the migration of the treated DNA fragments to known size markers, the precise location of the strand breaks can be mapped. This technique has been crucial in identifying the sequence specificity of NCS chromophore-induced cleavage, with a preference for thymidine (B127349) and, to a lesser extent, adenine (B156593) residues. nih.govnih.gov Furthermore, variations of this method, such as the use of piperidine (B6355638) treatment, can help distinguish between direct strand breaks and alkali-labile sites, like abasic sites. pnas.org

Studies have utilized this methodology to investigate the influence of various factors on DNA cleavage. For instance, the structure of the activating thiol has been shown to modulate the extent of double-strand damage. oup.comnih.gov Additionally, gel electrophoresis has been employed to demonstrate that under anaerobic conditions, the chromophore forms covalent adducts at the same nucleotide positions where strand breaks occur under aerobic conditions, suggesting a common initial step in both processes. nih.gov

Nuclease Digestion and Chromatographic Analysis of DNA Adducts

To characterize the covalent adducts formed between the neocarzinostatin chromophore and DNA, researchers employ a combination of nuclease digestion and chromatographic techniques. nih.govoup.com This approach allows for the isolation and identification of the specific molecular structures resulting from the chromophore's interaction with DNA.

The process begins with the treatment of DNA with the NCS chromophore, leading to the formation of covalent adducts. This adduct-containing DNA is then subjected to enzymatic digestion by nucleases, such as DNAse II and nuclease S1, which break down the DNA into smaller fragments, including single nucleosides and small oligonucleotides still attached to the chromophore. pnas.org

Following digestion, the resulting mixture is separated using high-performance liquid chromatography (HPLC). pnas.org The fluorescent properties of the chromophore are often utilized for detection during HPLC analysis. pnas.org By analyzing the retention times and spectral properties of the separated components, researchers can isolate the chromophore-DNA adducts.

Further characterization of these isolated adducts often involves additional analytical techniques. For example, mild acid hydrolysis can release the DNA base, while treatment with specific exonucleases can help pinpoint the site of attachment on the sugar-phosphate backbone. nih.govoup.com These studies have provided critical evidence that the chromophore forms a covalent linkage to the C-5' position of deoxyribose in DNA. nih.govoup.com

Table 1: Experimental Findings from Nuclease Digestion and Chromatographic Analysis

| Finding | Methodology | Reference |

| Identification of chromophore-d(TpApT) as the predominant adduct from poly(dA-dT)·poly(dA-dT). | Nuclease digestion followed by chromatographic separation. | nih.govoup.com |

| Release of free adenine upon mild acid hydrolysis of the adduct. | Mild acid hydrolysis of the isolated adduct. | nih.govoup.com |

| Release of 5'-dTMP by snake venom exonuclease treatment. | Enzymatic digestion with snake venom exonuclease. | nih.govoup.com |

| Identification of deoxyadenosine-5'-aldehyde after spontaneous hydrolysis of the adduct at pH 8.6. | Hydrolysis and subsequent derivatization and analysis. | nih.govoup.com |

| Suggestion of a phosphorylacetal or similar structure for the covalent linkage. | Interpretation of hydrolysis and enzymatic digestion results. | nih.govoup.com |

Use of Modified Oligodeoxyribonucleotides for Sequence Specificity Studies

To dissect the precise sequence requirements for neocarzinostatin chromophore binding and cleavage, synthetic oligodeoxyribonucleotides with specific base modifications are utilized. nih.govnih.gov This powerful approach allows researchers to probe the influence of individual bases and local DNA structure on the chromophore's activity.

In these studies, short, single- or double-stranded DNA molecules of a defined sequence are synthesized. These oligonucleotides can be designed to contain the preferred cleavage sites for the NCS chromophore, typically at thymine (B56734) or adenine residues within specific sequence contexts like 5'-GTC-3' and 5'-AGC-3'. nih.govpnas.org Furthermore, modified bases can be incorporated at specific positions to investigate their effect on cleavage efficiency and specificity. nih.gov

The results from these experiments have been instrumental in developing a model for the drug-DNA interaction. It is proposed that the naphthoate moiety of the chromophore intercalates into the DNA, while the reactive enediyne core is positioned in the minor groove. nih.govnih.gov This positioning allows the activated chromophore to abstract a hydrogen atom from the C-5' of the target nucleotide, leading to strand scission. nih.gov

Studies using modified oligodeoxyribonucleotides have revealed that:

The chromophore preferentially cleaves T and A residues. nih.gov

Cleavage is more pronounced on the strand that is rich in guanine (B1146940) residues. nih.gov

Modifications to bases within the target sequence can either enhance or hinder cleavage, providing insights into the microstructural requirements for optimal interaction. nih.gov

The use of oligonucleotides containing mismatches has shown that the NCS chromophore can act as a sensitive probe for DNA microheterogeneity. pnas.org

Gene Expression Profiling in Model Organisms (e.g., Saccharomyces cerevisiae)

To understand the broader cellular response to the DNA damage induced by the neocarzinostatin chromophore, researchers have turned to gene expression profiling in model organisms like the budding yeast, Saccharomyces cerevisiae. pnas.orgnih.gov This systems-level approach provides a comprehensive view of the transcriptional changes that occur within a cell upon exposure to the drug.

In these experiments, yeast cells are treated with the neocarzinostatin protein-chromophore complex, and their RNA is extracted at various time points. pnas.org This RNA is then used to generate labeled cDNA, which is hybridized to DNA microarrays containing the entire yeast genome. pnas.org The intensity of the signal from each spot on the microarray corresponds to the expression level of a particular gene.

These studies have revealed that exposure to neocarzinostatin leads to widespread changes in the yeast transcriptome. pnas.orgnih.gov A significant percentage of yeast genes show altered expression levels, with many genes being either upregulated or downregulated. pnas.org Analysis of the affected genes has provided key insights into the cellular mechanisms for coping with NCS-induced damage.

Table 2: Key Findings from Gene Expression Profiling in S. cerevisiae

| Observation | Implication | Reference |

| Upregulation of multiple DNA damage repair genes. | Yeast actively and continuously repairs the DNA lesions caused by the chromophore. | pnas.orgnih.gov |

| Induction of genes involved in respiration. | Cells may shift their metabolism to meet the high energy demands of continuous DNA repair. | pnas.orgnih.gov |

| Altered expression of genes involved in a nonclassical export pathway. | Suggests a specific resistance mechanism in yeast that targets the protein component of neocarzinostatin. | pnas.orgnih.gov |

| Approximately 18% of yeast transcripts are altered by 2-fold or more within 4 hours of treatment. | Demonstrates a dramatic and wide-ranging transcriptional response to the drug. | pnas.orgnih.gov |

These findings paint a detailed picture of how a eukaryotic cell responds to a potent DNA-damaging agent, highlighting the activation of repair pathways and potential resistance mechanisms. pnas.org

Isotope Labeling and Deuterium (B1214612) Isotope Effect Studies for Mechanistic Probing

Isotope labeling studies, particularly those involving deuterium, are powerful tools for elucidating the detailed chemical mechanisms of neocarzinostatin chromophore action. oup.comnih.govnih.gov By replacing hydrogen atoms with their heavier isotope, deuterium, at specific positions in either the activating thiol or the DNA substrate, researchers can probe the transition states of the hydrogen abstraction reactions that are central to DNA cleavage.

The "deuterium isotope effect" refers to the change in the rate of a reaction when a C-H bond being broken is replaced by a C-D bond. Because the C-D bond is stronger, its cleavage is slower, and observing such an effect provides strong evidence that the breaking of this bond is a rate-determining step in the reaction.

In the context of neocarzinostatin, these studies have been used to:

Investigate the role of the activating thiol: By using a deuterated thiol, such as [2-²H₂]-thioglycolate, it was found that the total amount of DNA damage increased. oup.comnih.gov This suggests that the thiol can quench one of the radical sites on the activated chromophore, and that this quenching is less efficient with the deuterated thiol. oup.comnih.gov

Confirm the site of hydrogen abstraction on DNA: An oligodeoxynucleotide was synthesized with deuterium at the 5' position of a specific thymidine residue. nih.gov Treatment with the activated chromophore resulted in the abstraction of deuterium, which was subsequently detected in the reacted chromophore by NMR spectroscopy. nih.gov This provided direct chemical evidence for hydrogen abstraction from the C-5' position of the deoxyribose. nih.gov

Elucidate the structure of the drug-DNA complex: The selective abstraction of deuterium by a specific carbon (C-6) of the chromophore's diradical species helped to validate proposed molecular models of how the drug binds in the minor groove of DNA. nih.gov

Table 3: Summary of Deuterium Isotope Effect Studies

| Experiment | Key Finding | Mechanistic Insight | Reference |

| Use of [2-²H₂]-thioglycolate as the activator. | A 2-fold increase in total DNA damage and a 1.5-fold increase in alkali-sensitive damage at a specific cytosine. | The thiol sidechain can quench one of the chromophore's radical centers; deuteration reduces this internal quenching, increasing overall DNA damage. | oup.comnih.gov |

| Treatment of an oligodeoxynucleotide with ²H at the C-5' of a thymidine residue. | A small isotope selection effect of 1.25 for deuterium abstraction. | Provides evidence for the abstraction of a hydrogen atom from the C-5' position of the deoxyribose. | nih.gov |

| ¹H NMR analysis of the reacted chromophore from the C-5' deuterated DNA experiment. | Deuterium was selectively incorporated at the C-6 position of the chromophore. | Confirms the specific radical center responsible for hydrogen abstraction and supports models of the drug-DNA complex. | nih.gov |

These elegant experiments provide a fine-grained view of the chemical events that underpin the biological activity of the neocarzinostatin chromophore.

Future Directions and Emerging Research Avenues for Neocarzinostatin Chromophore

Development of Neocarzinostatin (B611948) Chromophore as a Molecular Probe for Nucleic Acid Structure

The ability of the Neocarzinostatin chromophore and its derivatives to recognize and interact with specific nucleic acid structures has positioned them as valuable tools for chemical biologists. A significant area of research is the development of these molecules as probes for non-canonical DNA and RNA structures, such as bulges, which are implicated in various disease processes. researchgate.netnih.gov

Bulges in DNA and RNA are often challenging to target with small molecules, representing a significant opportunity for the development of new diagnostic and therapeutic agents. nih.gov Researchers have successfully used guided chemical synthesis to create small molecules that mimic a metabolite of the NCS chromophore. nih.gov These synthetic agents have demonstrated a pronounced affinity for two-base bulges in nucleic acids. nih.gov

Key research findings in this area include:

Design and Synthesis: A key spirocyclic building block, formed via an intramolecular aldol (B89426) process, serves as a template that mimics an NCS metabolite. nih.gov

Enhanced Affinity: Functionalization of this template with specific aminosugar moieties has been shown to confer nanomolar binding affinity for selected bulged DNA targets. nih.gov

Covalent Modification: The installation of reactive functional groups on these designed agents allows for the covalent modification of the bulge structures they target. nih.gov